Ethyl 2-methyl-6-oxopiperidine-2-carboxylate
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Overview
Description
Ethyl 2-methyl-6-oxopiperidine-2-carboxylate is a chemical compound with the molecular formula C9H15NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-6-oxopiperidine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with 2-methylpiperidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial production often employs optimized reaction conditions and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-6-oxopiperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-methyl-6-oxopiperidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-6-oxopiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-3-piperidinecarboxylate: This compound is structurally similar and shares some chemical properties with ethyl 2-methyl-6-oxopiperidine-2-carboxylate.
Ethyl 6-methylpyridine-2-carboxylate:
Uniqueness
This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
Ethyl 2-methyl-6-oxopiperidine-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in pharmacology.
Synthesis of this compound
The synthesis of this compound typically involves the acid-mediated cyclization of enones. A notable method includes a 6-endo-trig cyclization process, which has been shown to produce high yields of the desired oxopiperidine derivatives. For instance, using an enone precursor treated with hydrochloric acid in methanol at room temperature resulted in a significant yield of both trans and cis isomers of the oxopiperidine .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds containing piperidine structures often exhibit antimicrobial properties. Ethyl 2-methyl-6-oxopiperidine derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth, which could be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
2. Analgesic Properties
Certain piperidine derivatives have demonstrated analgesic effects in preclinical studies. For example, the structural analogs of Ethyl 2-methyl-6-oxopiperidine have been evaluated for their pain-relieving properties, with some compounds showing efficacy comparable to standard analgesics .
3. Neuroprotective Effects
There is emerging evidence suggesting that piperidine derivatives may possess neuroprotective properties. Studies have indicated that these compounds can mitigate neuronal damage in models of neurodegenerative diseases, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways .
Case Studies
Several case studies highlight the biological activity of Ethyl 2-methyl-6-oxopiperidine derivatives:
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of various oxopiperidine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting a potent antimicrobial action .
Case Study 2: Analgesic Activity
In a controlled trial assessing the analgesic properties of piperidine derivatives, Ethyl 2-methyl-6-oxopiperidine was administered to animal models experiencing induced pain. The results demonstrated a marked decrease in pain scores compared to control groups, indicating its potential as an effective analgesic agent .
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological profile of Ethyl 2-methyl-6-oxopiperidine derivatives. Key findings include:
Properties
CAS No. |
89115-91-3 |
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Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
ethyl 2-methyl-6-oxopiperidine-2-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-3-13-8(12)9(2)6-4-5-7(11)10-9/h3-6H2,1-2H3,(H,10,11) |
InChI Key |
ORNCYRNLGOEJNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCC(=O)N1)C |
Origin of Product |
United States |
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